

(R)-Clofedanol molecular formula and weight

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Compound of Interest

Compound Name: Clofedanol, (R)-

Cat. No.: B061281

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(R)-Clofedanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological properties of (R)-Clofedanol, a centrally acting antitussive agent. The information is compiled to support research, development, and scientific understanding of this compound.

Core Molecular Data

The fundamental molecular properties of (R)-Clofedanol are summarized in the table below, providing a clear reference for quantitative analysis and experimental design.

| Property | Value | Source |
|-------------------|---|------------------|
| Molecular Formula | C ₁₇ H ₂₀ ClNO | --INVALID-LINK-- |
| Molecular Weight | 289.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | --INVALID-LINK-- |
| CAS Number | 179764-48-8 | --INVALID-LINK-- |

Pharmacodynamics and Mechanism of Action

(R)-Clofedanol, also known as (R)-Chlophedianol, functions as a centrally-acting cough suppressant.[1][2] Its primary mechanism of action is the suppression of the cough reflex through a direct effect on the cough center located in the medulla oblongata of the brainstem.[1][3] Upon oral administration, the compound is absorbed and crosses the blood-brain barrier to exert its effects on the central nervous system.[3]

While the precise molecular interactions are not fully elucidated, it is proposed that (R)-Clofedanol may modulate the activity of neurotransmitters.[3] One hypothesis suggests an enhancement of GABAergic activity, which would increase the inhibitory tone on neurons within the medullary cough center, thereby reducing their excitability and dampening the cough reflex.[3] In addition to its central antitussive effects, Clofedanol also exhibits mild local anesthetic and antihistaminic properties.[4][2]

Proposed signaling pathway for (R)-Clofedanol's antitussive effect.

Experimental Methodologies

Detailed experimental protocols for the synthesis and analysis of (R)-Clofedanol are not extensively available in the public domain. However, a general synthetic approach for the racemic mixture, Clofedanol, has been described. This methodology can serve as a basis for developing a stereospecific synthesis for the (R)-enantiomer.

General Synthesis Outline (for Clofedanol):

A published patent describes a method for preparing Clofedanol and its hydrochloride salt.[5] The process involves the following key steps:

- **Mannich Reaction:** o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent with an acidic catalyst to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.[5]
- **Neutralization:** The resulting intermediate is neutralized with an alkali to yield 1-o-chlorophenyl-3-dimethylamino-1-acetone.[5]
- **Addition Reaction:** An addition reaction is then performed between 1-o-chlorophenyl-3-dimethylamino-1-acetone and phenyl lithium in an organic solvent to form Clofedanol.[5]

- Salt Formation: The final product can be reacted with hydrochloric acid to prepare chlophedianol hydrochloride.[5]

It is important to note that this is a high-level overview, and specific reaction conditions, purification methods, and analytical characterization would need to be optimized for laboratory execution. For the synthesis of the specific (R)-enantiomer, a chiral resolution step or an asymmetric synthesis approach would be required.

High-level workflow for the synthesis of Clofedanol.

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